molecular formula C6H12O4 B14312153 Acetic acid;(3-methyloxiran-2-yl)methanol CAS No. 109857-33-2

Acetic acid;(3-methyloxiran-2-yl)methanol

Cat. No.: B14312153
CAS No.: 109857-33-2
M. Wt: 148.16 g/mol
InChI Key: LIRMJFFHICLGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;(3-methyloxiran-2-yl)methanol, also known as oxiranemethanol, 3-methyl-, acetate, is a chemical compound with the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol . This compound is characterized by the presence of an oxirane (epoxide) ring and an acetate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(3-methyloxiran-2-yl)methanol typically involves the esterification of 3-methyloxiran-2-ylmethanol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction proceeds as follows: [ \text{3-methyloxiran-2-ylmethanol} + \text{acetic acid} \rightarrow \text{this compound} + \text{water} ]

Industrial Production Methods

Industrial production of this compound may involve continuous processes using fixed-bed reactors with acidic ion-exchange resins as catalysts. The reaction mixture is continuously fed into the reactor, and the product is separated by distillation .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(3-methyloxiran-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Substituted alcohols or thiols

Scientific Research Applications

Acetic acid;(3-methyloxiran-2-yl)methanol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(3-methyloxiran-2-yl)methanol is unique due to its combination of an epoxide ring and an acetate group, which imparts distinct reactivity and versatility in chemical synthesis and applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

109857-33-2

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

acetic acid;(3-methyloxiran-2-yl)methanol

InChI

InChI=1S/C4H8O2.C2H4O2/c1-3-4(2-5)6-3;1-2(3)4/h3-5H,2H2,1H3;1H3,(H,3,4)

InChI Key

LIRMJFFHICLGSX-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)CO.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.